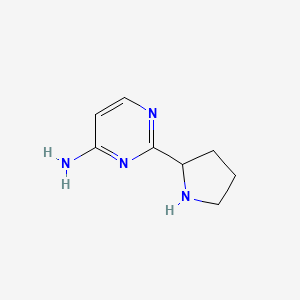

2-Pyrrolidin-2-YL-pyrimidin-4-ylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1263378-09-1 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

2-pyrrolidin-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H12N4/c9-7-3-5-11-8(12-7)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12) |

InChI Key |

UGEJULLEHOXYPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NC=CC(=N2)N |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Pyrrolidin 2 Yl Pyrimidin 4 Ylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while 2D NMR techniques establish connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine (B1678525) and pyrrolidine (B122466) rings. ipb.pt The two aromatic protons on the pyrimidine ring typically appear as doublets in the downfield region (δ 7.5-8.5 ppm) due to coupling with each other. The amino group (NH₂) protons would likely present as a broad singlet. The protons of the pyrrolidine ring will appear in the aliphatic region (δ 1.5-4.0 ppm), with the proton at the chiral center (C2) being a multiplet due to coupling with adjacent methylene (B1212753) protons. rsc.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The pyrimidine ring carbons would resonate at lower field (δ 150-165 ppm) compared to the aliphatic carbons of the pyrrolidine ring (δ 25-60 ppm). chemicalbook.com Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity between the two ring systems. asianpubs.org Conformational analysis, particularly regarding the relative orientation of the two rings and the puckering of the pyrrolidine ring, can be investigated using Nuclear Overhauser Effect (NOE) experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrimidine C-H | 7.5 - 8.5 (d) | 155 - 160 |

| Pyrimidine C-NH₂ | - | 160 - 165 |

| Pyrimidine C-Pyrrolidine | - | 162 - 168 |

| Pyrrolidine C-H (C2) | 3.5 - 4.5 (m) | 55 - 65 |

| Pyrrolidine -CH₂- | 1.5 - 2.5 (m) | 25 - 45 |

Note: Predicted values are based on typical chemical shifts for aminopyrimidine and pyrrolidine moieties. Actual values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound and provide a unique molecular fingerprint. nih.govnih.gov

The FTIR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group are expected to appear in the 3300-3500 cm⁻¹ region. core.ac.uktsijournals.com Aromatic C-H stretching from the pyrimidine ring would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would appear just below 3000 cm⁻¹. The N-H bending (scissoring) vibration of the amino group is anticipated around 1620-1650 cm⁻¹. tsijournals.com

The pyrimidine ring itself has characteristic ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. ijfans.orgacs.org C-N stretching vibrations for both the amino group and the pyrrolidine nitrogen are expected in the 1200-1350 cm⁻¹ range. The region below 1000 cm⁻¹ contains complex vibrations and out-of-plane bending modes that contribute to the unique fingerprint of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Pyrimidine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Pyrrolidine Ring |

| N-H Bend (Scissoring) | 1620 - 1650 | Primary Amine (-NH₂) |

| C=N / C=C Ring Stretch | 1400 - 1600 | Pyrimidine Ring |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and analyzing its structure through fragmentation patterns. The nominal molecular weight of the compound (C₈H₁₂N₄) is 164.11 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would form a molecular ion ([M]⁺• or [M+H]⁺). The subsequent fragmentation pattern provides valuable structural information. gbiosciences.com A primary and highly probable fragmentation pathway would involve the cleavage of the bond between the pyrimidine and pyrrolidine rings. publish.csiro.auresearchgate.net This would lead to characteristic fragment ions corresponding to the aminopyrimidine cation and the pyrrolidine radical, or vice versa. Other potential fragmentation patterns include the loss of small neutral molecules or radicals from the pyrrolidine ring. libretexts.org

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ | 165.11 | Protonated Molecular Ion (ESI) |

| [M]⁺• | 164.11 | Molecular Ion (EI) |

| [C₄H₄N₃]⁺ | 94.04 | Fragment from loss of pyrrolidine |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. nih.gov

A crystal structure would reveal the planarity of the pyrimidine ring and the specific puckering conformation (e.g., envelope or twist) of the pyrrolidine ring. iucr.org Furthermore, it would elucidate the intermolecular interactions that dictate the crystal packing. A key interaction would be hydrogen bonding, where the hydrogen atoms of the 4-amino group act as donors to the nitrogen atoms of the pyrimidine ring on adjacent molecules, forming supramolecular networks. acs.org These non-covalent interactions are critical for understanding the physical properties of the solid material.

Table 4: Potential Crystallographic Parameters

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Bond Lengths / Angles | Precise molecular geometry |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The presence of a stereocenter at the C2 position of the pyrrolidine ring makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). researchgate.net Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers. saschirality.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a primary method for this analysis. nih.gov The CD spectrum provides a unique signature for each enantiomer; one will show a positive Cotton effect where the other shows a negative one. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for the (R) and (S) configurations, the absolute configuration of a synthesized sample can be determined. nih.govnih.govnih.gov This method is also highly sensitive for determining the enantiomeric purity of a sample.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Insights into 2 Pyrrolidin 2 Yl Pyrimidin 4 Ylamine

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and reactivity of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO (ΔE) is a particularly important descriptor; a smaller gap generally implies higher reactivity. researchgate.net

For pyrimidine (B1678525) derivatives, DFT calculations at levels like B3LYP/6-311+G** are commonly employed to optimize molecular geometry and compute electronic parameters. jchemrev.com These studies often analyze the Molecular Electrostatic Potential (MEP), which maps the electron density on the molecular surface to identify regions prone to electrophilic and nucleophilic attack. Such calculations help in understanding the charge transfer that can occur within the molecule. jchemrev.com For related pyridinyl and pyrimidinyl compounds, analysis of global descriptors can reveal relative stability and reactivity. researchgate.net

Table 1: Representative Electronic Properties from DFT Calculations for Heterocyclic Compounds Note: This table presents typical data from DFT studies on related pyrimidine derivatives to illustrate the type of information generated, as specific values for the target compound are not available in the cited literature.

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 5.5 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine, revealing which shapes (conformers) are most stable and how the molecule behaves in a solvent like water. mdpi.com

An MD simulation tracks the trajectory of a molecule, providing insights into its dynamic behavior. mdpi.com Key analyses include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation period and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov For ligand-protein complexes, MD simulations are crucial for confirming that the ligand remains stably bound in the active site. scispace.com

Solvation effects are also critical, as the interaction with solvent molecules can significantly influence a compound's conformation and properties. MD simulations explicitly model these interactions, providing a more realistic picture of the molecule's behavior in a biological environment. The binding free energy of a ligand to a receptor can be further refined using post-simulation analyses like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, which accounts for solvation energies. scispace.com

Molecular Docking and Binding Energy Calculations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design to understand how a compound might interact with a biological target.

For compounds containing a pyrimidine or pyrrolidine (B122466) core, docking studies have been used to elucidate binding modes with various protein targets, such as kinases and adenosine (B11128) receptors. nih.govnih.gov For instance, in a study of pyrrolo[2,3-d]pyrimidin-2-amine derivatives targeting the A2A adenosine receptor, docking revealed key interactions. The core structure was shown to form π-π interactions with the aromatic ring of the residue Phe168, while also establishing crucial hydrogen bonds with residues Glu169 and Asn253. nih.gov These specific interactions are critical for the ligand's binding affinity and selectivity.

The output of a docking simulation is typically a binding energy or docking score, which estimates the strength of the ligand-receptor interaction. Lower binding energy values suggest a more favorable interaction. These calculations help prioritize compounds for further experimental testing. biomedpharmajournal.org

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives with Protein Targets Note: This table is illustrative of typical data obtained from molecular docking studies on related compounds.

| Compound Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) |

| Pyrrolo[2,3-d]pyrimidin-2-amines | A2A Adenosine Receptor | Phe168, Glu169, Asn253 | -8.0 to -10.5 |

| Pyrido[2,3-d]pyrimidines | Thymidylate Synthase | Arg50, Tyr94 | -7.5 to -9.0 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Asp86, Gln131 | -8.5 to -11.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

For pyrimidine and pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. scispace.com These models generate contour maps that visualize regions where modifying the chemical structure is likely to increase or decrease biological activity. For example, a CoMSIA model might indicate that adding a bulky, electropositive group at a specific position on the pyrimidine ring could enhance receptor binding. nih.gov

Ligand-based design relies on the knowledge gained from a set of active molecules, especially when the 3D structure of the biological target is unknown. researchgate.net By aligning active compounds and building a pharmacophore model—an abstract representation of the essential features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings)—researchers can design new molecules like this compound that fit the model and are predicted to be active.

Reaction Mechanism Prediction through Computational Studies

Computational chemistry, particularly DFT, can be used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most energetically favorable route.

This approach is valuable for understanding the synthesis of complex molecules. For example, the mechanism of the Biginelli reaction, which is used to synthesize dihydropyrimidines, has been investigated using DFT calculations. researchgate.net Such studies can analyze the role of catalysts, predict the stereochemistry of products, and explain why certain reaction conditions are more effective than others. For this compound, computational studies could be employed to optimize its synthesis by predicting the most efficient reaction pathways and identifying potential side products, thereby guiding laboratory work to improve yields and purity.

Reactivity and Chemical Transformations of 2 Pyrrolidin 2 Yl Pyrimidin 4 Ylamine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. The presence of two electron-donating groups, the 4-amino and 2-pyrrolidinyl substituents, can increase the electron density of the ring, potentially allowing for electrophilic attack under specific conditions. However, such reactions are still challenging and often require harsh conditions. Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or containing a good leaving group.

In the case of 2-pyrrolidin-2-yl-pyrimidin-4-ylamine, direct electrophilic substitution on the pyrimidine ring is unlikely. Electrophilic attack would preferentially occur on the more nucleophilic amino or pyrrolidinyl groups.

Nucleophilic aromatic substitution, however, is a more plausible transformation, especially if a derivative of the parent compound bearing a leaving group (e.g., a halogen) at the 5- or 6-position is considered. The regioselectivity of nucleophilic attack on substituted pyrimidines is well-documented, with the C4 and C6 positions being generally more activated towards substitution than the C2 position. However, with substituents already present at C2 and C4, any potential SNAr would be directed to the C5 or C6 positions if a suitable leaving group is present.

A computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine (B122466) has shown that the reaction proceeds via a stepwise addition-elimination mechanism, with the reaction barrier being influenced by the electronic nature of the substituents on the aromatic ring nih.gov. A similar mechanism can be expected for substituted pyrimidines.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on a Halogenated Derivative of this compound

| Position of Leaving Group (e.g., Cl) | Predicted Reactivity towards Nucleophiles | Influencing Factors |

| C5 | Moderate | Steric hindrance from adjacent substituents. |

| C6 | High | Electronic activation from ring nitrogens. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For a molecule like this compound, these reactions would typically require prior conversion of a C-H bond to a C-Halogen or C-OTf bond to serve as the electrophilic partner in the coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. A hypothetical 6-chloro-2-pyrrolidin-2-yl-pyrimidin-4-ylamine could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 6-position. The Suzuki-Miyaura reaction has been successfully applied to various pyrimidine derivatives nih.govmdpi.com. The efficiency of such couplings on 2,4-disubstituted pyrimidines can be high, providing a versatile method for scaffold diversification nih.gov.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide or triflate. Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. The Sonogashira coupling is a robust method for the introduction of alkynyl moieties onto heterocyclic rings, which can then serve as handles for further transformations nih.govlibretexts.orgorganic-chemistry.org. The reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base libretexts.orgorganic-chemistry.org.

Table 2: Representative Conditions for Predicted Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-2-pyrrolidin-2-yl-pyrimidin-4-ylamine

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yields (in related systems) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 70-95% |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | DMF or THF | 60-90% |

Cycloaddition Reactions and Heterocycle Annulation Strategies

The pyrimidine ring in this compound can potentially participate in cycloaddition reactions, although its aromaticity makes it a less reactive diene or dienophile compared to non-aromatic systems. More likely, cycloaddition reactions could involve the pyrrolidine ring or functional groups attached to the core structure.

For instance, if the pyrrolidinyl group were unsaturated (a pyrroline), it could readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct more complex polycyclic systems mdpi.com. As it is a saturated pyrrolidine ring in the target molecule, direct participation in cycloaddition is not expected.

Heterocycle annulation strategies could be employed on derivatives of this compound. For example, if a reactive functional group, such as an amino or hydroxyl group, were introduced at the 5-position, it could be used as a handle to build an additional fused ring onto the pyrimidine core. Such strategies are common in medicinal chemistry for the synthesis of novel heterocyclic scaffolds.

Photochemical and Electrochemical Reactivity Profiling

Photochemical Reactivity: The photochemical behavior of aminopyrimidines has been studied, revealing that these compounds can undergo intramolecular rearrangements upon UV irradiation. For example, 2,6-dimethyl-4-aminopyrimidine has been shown to rearrange to an acyclic product, 2-amino-3-cyanopent-2-enimine, with a quantum yield of 0.043 researchgate.net. The specific photochemical reactivity of this compound has not been reported, but it is plausible that it could undergo similar ring-opening or rearrangement reactions upon exposure to UV light. The presence of the pyrrolidine ring may influence the reaction pathway and the stability of any photoisomers. The fluorescence properties of related 4-aminopyrimidine push-pull systems are known to be sensitive to the solvent environment and the nature of the amino substituent frontiersin.org.

Electrochemical Reactivity: The electrochemical reduction of pyrimidine and its derivatives has been investigated. Pyrimidine itself undergoes a one-electron reduction in aprotic solvents like acetonitrile to form a radical anion acs.org. The stability and subsequent reactions of this radical anion are dependent on the solvent and the presence of proton donors. The electrochemical behavior of this compound is expected to be influenced by its substituents. The electron-donating amino and pyrrolidinyl groups would likely make the pyrimidine ring more difficult to reduce compared to the unsubstituted parent heterocycle. Studies on other aminopyrimidine derivatives have shown that the reduction potentials are pH-dependent, and the compounds can exhibit complex electrochemical behavior with multiple reduction peaks researchgate.net.

Complexation with Metal Centers and Coordination Chemistry

The nitrogen atoms in both the pyrimidine and pyrrolidine rings, as well as the exocyclic amino group of this compound, are potential coordination sites for metal ions. The coordination chemistry of 2-aminopyrimidine (B69317) with various transition metals has been explored, revealing that it can act as a monodentate or bridging ligand, coordinating through one or both of the ring nitrogen atoms researchgate.net.

The presence of the additional pyrrolidine ring and the exocyclic amino group in this compound offers multiple potential binding modes, suggesting it could act as a multidentate ligand. It could potentially form chelate complexes, which are often more stable than complexes with monodentate ligands. The specific coordination behavior would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. A dimeric copper(II) complex involving a deprotonated 2-(pyrrolidin-1-yl)ethan-1-olate ligand has been reported, demonstrating the ability of pyrrolidine-containing molecules to coordinate to metal centers mdpi.com.

Table 3: Potential Coordination Sites of this compound and Their Characteristics

| Potential Coordination Site | Description | Expected Role in Coordination |

| Pyrimidine Ring Nitrogens (N1, N3) | sp²-hybridized, part of an aromatic system. | Can act as Lewis basic sites for metal coordination. |

| Exocyclic Amino Group Nitrogen | sp²-hybridized, electron-donating. | Can participate in coordination, potentially forming chelate rings. |

| Pyrrolidine Ring Nitrogen | sp³-hybridized, more basic than pyrimidine nitrogens. | A strong potential coordination site. |

Exploration of Molecular Interactions and Biological Modulatory Effects of 2 Pyrrolidin 2 Yl Pyrimidin 4 Ylamine

In Vitro Enzyme Inhibition and Activation Studies

Derivatives of the 2-pyrrolidin-2-yl-pyrimidin-4-ylamine scaffold have been extensively studied for their ability to inhibit a range of enzymes critical to various pathological processes. These investigations have revealed potent and often selective inhibitory profiles against targets implicated in inflammatory diseases, metabolic disorders, cancer, and neurodegenerative conditions.

Target Identification and Selectivity Profiling in Biochemical Assays

Biochemical assays have been instrumental in identifying the specific enzymatic targets of this compound class. The pyrimidine (B1678525) ring and its substituents are adept at fitting into the nucleobase and cofactor binding sites of enzymes, making this scaffold a versatile template for inhibitor design. nih.gov

Histamine H4 Receptor (H4R): The H4R is a key target in the treatment of inflammatory disorders. nih.gov Compounds featuring the 2-aminopyrimidine (B69317) motif have been developed as potent H4R antagonists. nih.gov A medicinal chemistry effort focusing on 6-alkyl-2,4-diaminopyrimidines led to the discovery of potent antagonists for both human and rodent H4 receptors. researchgate.net For instance, a closely related analog, 4-Ethyl-6-(3-methylamino-pyrrolidin-1-yl)-pyrimidin-2-ylamine, demonstrated significant affinity for the H4 receptor, highlighting the importance of the substituted pyrrolidine (B122466) and aminopyrimidine core for activity. researchgate.net

Pteridine Reductase 1 (PTR1): PTR1 is an essential enzyme in the folate biosynthesis pathway of trypanosomatid parasites, making it a validated drug target. nih.gov The 2,4-diaminopyrimidine (B92962) substructure has been identified as a critical component for inhibitors targeting PTR1 in Trypanosoma brucei. nih.gov Structure-based design has led to the synthesis of numerous pyrrolo[2,3-d]pyrimidines that show significant inhibitory activity against PTR1, underscoring the potential of the pyrimidine core in antiparasitic drug discovery. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a well-established therapeutic target for type 2 diabetes. mdpi.com The pyrrolidine scaffold is a cornerstone of many potent DPP-IV inhibitors. nih.gov A series of aminoacylpyrrolidine-2-nitriles, where the nitrile group replaces the carboxyl group of proline, were found to be potent and competitive inhibitors of DPP-IV, with Ki values in the low to submicromolar range. nih.gov Optimization of various pyrrolidine-containing series has consistently yielded compounds with high inhibitory potency against DPP-IV. nih.govresearchgate.net

Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The aminopyrimidine core is featured in numerous kinase inhibitors. nih.gov Derivatives have been developed as potent inhibitors of several kinases, including:

Protein Kinase B (PKB/Akt): Pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive, nanomolar inhibitors of PKB, with selectivity over the related PKA kinase. nih.gov

Polo-like kinase 4 (PLK4): A series of potent PLK4 inhibitors based on an aminopyrimidine core was developed, with compound 8h from one study showing an IC50 of 0.0067 μM. nih.gov

Apoptosis signal-regulating kinase 1 (ASK1): Novel pyridin-2-yl urea (B33335) inhibitors containing a pyrrolidine ring have demonstrated potent inhibition of ASK1, with IC50 values as low as 1.55 nM. mdpi.com

Cyclin-dependent kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent candidates for CDK2 inhibition. rsc.org

Monoamine Oxidase (MAO): MAO inhibitors are crucial in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com While many studies focus on other scaffolds, pyrimidine derivatives have been shown to act as reversible and selective inhibitors of MAO-A. nih.gov Specifically, 1-(2-pyrimidin-2-yl)piperazine derivatives have demonstrated selective MAO-A inhibitory activity, with IC50 values in the micromolar range. researchgate.net

Table 1: In Vitro Enzyme Inhibition by this compound Analogs

This table summarizes the inhibitory activity of various compounds containing the pyrrolidinyl-pyrimidin-amine or related scaffolds against different enzyme targets.

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyridin-2-yl ureas with pyrrolidine | ASK1 Kinase | IC₅₀ | 1.55 nM | mdpi.com |

| Aminopyrimidine core compound 8h | PLK4 Kinase | IC₅₀ | 6.7 nM | nih.gov |

| Aminoacylpyrrolidine-2-nitriles | Dipeptidyl Peptidase IV (DPP-IV) | Kᵢ | Low to sub-µM | nih.gov |

| 1-(2-pyrimidin-2-yl)piperazine derivative 2j | Monoamine Oxidase A (MAO-A) | IC₅₀ | 23.10 µM | researchgate.net |

| 1-(2-pyrimidin-2-yl)piperazine derivative 2m | Monoamine Oxidase A (MAO-A) | IC₅₀ | 24.14 µM | researchgate.net |

Mechanistic Studies of Enzyme-Ligand Interactions

Understanding how these inhibitors bind to their targets is crucial for further optimization. Mechanistic studies have revealed key details about the enzyme-ligand interactions.

Binding Modes: For protein kinases, molecular docking studies have shown that the aminopyrimidine core typically forms critical hydrogen bond interactions with the hinge region of the kinase active site. nih.gov In the case of PTR1, inhibitor design was guided by X-ray crystal structures of compounds complexed with the enzyme, allowing for a precise understanding of the binding mode. nih.gov

Kinetic Analysis: Kinetic studies have determined the nature of the inhibition for several targets.

DPP-IV: Aminoacylpyrrolidine-2-nitrile based inhibitors were found to be competitive inhibitors. It is presumed that the nitrile group reacts with the active-site serine residue to form a stable imidate adduct. nih.gov

MAO: Pyrimidine derivatives generally act as reversible inhibitors of MAO-A. nih.gov More specifically, certain pyridazinobenzylpiperidine derivatives exhibit competitive reversible-type inhibition against MAO-B. mdpi.com

PKB/Akt: Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been confirmed to be ATP-competitive. nih.gov

Cell-Based Biological Assays (Non-Mammalian and Mechanistic Focus)

Beyond isolated enzyme assays, the biological effects of this compound class have been explored in various cell-based models, demonstrating significant potential in treating infectious diseases.

Antiparasitic Activity in Cellular Models (e.g., Trypanosoma brucei in culture)

Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a fatal disease requiring new therapeutic options. nih.gov The 2,4-diaminopyrimidine scaffold has been identified as a potent inhibitor of T. brucei proliferation in vitro. researchgate.net Studies have shown that these compounds cause a loss of parasite viability that is dependent on both the concentration and the duration of exposure. A short exposure time of 10-12 hours can be sufficient to induce irreversible effects, leading to parasite death. researchgate.net Medicinal chemistry efforts have led to the identification of lead compounds with potent in vitro antiparasitic activity against T. brucei. nih.govnih.gov

Table 2: Antiparasitic Activity of Pyrimidine Analogs against Trypanosoma brucei

This table presents the in vitro activity of representative compounds against cultured T. brucei parasites.

| Compound Class | Organism | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidines | Trypanosoma brucei | EC₅₀ | Potent inhibition | researchgate.net |

| Diaminopurine analogs | Trypanosoma brucei | pEC₅₀ | > 6 | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Trypanosoma brucei | Active in vitro | nih.gov |

Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro)

The pyrimidine core is a common feature in compounds with antimicrobial properties. mdpi.com A study evaluating a series of pyrimidin-2-amine analogues demonstrated significant in vitro activity against a panel of bacterial and fungal pathogens. researchgate.net The minimum inhibitory concentration (MIC) was determined by the tube dilution method against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net Certain pyridine (B92270) compounds containing a pyrrolidine moiety have also shown notable in vitro antimicrobial and antitubercular activities. nih.gov

Table 3: In Vitro Antimicrobial Activity of Pyrimidin-2-amine Analogs

This table shows the minimum inhibitory concentration (MIC) of pyrimidine derivatives against various microbial strains.

| Compound Class | Microorganism | Strain Type | Activity Metric | Value (µM/ml) | Reference |

|---|---|---|---|---|---|

| Pyrimidin-2-amine analogs | S. aureus | Gram-positive | MIC | Active | researchgate.net |

| Pyrimidin-2-amine analogs | B. subtilis | Gram-positive | MIC | Active | researchgate.net |

| Pyrimidin-2-amine analogs | E. coli | Gram-negative | MIC | Active | researchgate.net |

| Pyrimidin-2-amine analogs | C. albicans | Fungus | MIC | Active | researchgate.net |

| Pyrimidin-2-amine analogs | A. niger | Fungus | MIC | Active | researchgate.net |

Antiviral Activity in Cell Lines (In Vitro)

Compounds containing the pyrimidine scaffold have been investigated for their antiviral properties against a range of viruses. mdpi.comnih.gov For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated intriguing antiviral activity against human coronaviruses (HCoV-229E and HCoV-OC43) without cellular toxicity. mdpi.com Similarly, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl) derivatives showed promising inhibitory activity against the Yellow Fever Virus (YFV), with effective concentrations (EC90) in the low microgram per milliliter range and excellent selectivity indices. nuph.edu.ua The antiviral potential of this class of compounds is an active area of research, driven by the urgent need for new therapeutics against emerging viral threats. nih.gov

Plant Growth Modulatory Effects

The heterocyclic pyrimidine core of this compound suggests its potential to modulate plant growth, given that various pyrimidine derivatives have been shown to exhibit cytokinin or anticytokinin activities. nih.govnih.govbiosciencejournals.com Cytokinins are a class of plant hormones that promote cell division and influence a wide range of developmental processes. mdpi.com

Studies on other heterocyclic compounds, including pyrimidine derivatives, have demonstrated significant effects on plant physiology. For instance, research into the auxin, cytokinin, and gibberellin-like activity of various heterocyclic compounds revealed that pyrimidine derivatives can stimulate processes like rhizogenesis (root formation). biosciencejournals.com One study utilized a bioassay with haricot bean leaf petioles to assess the impact of different compounds on root development. While the specific compound this compound was not tested, related pyrimidine structures showed substantial stimulating activity on the growth of isolated plant tissues. biosciencejournals.com For example, certain pyrimidine derivatives were found to significantly increase both the total number and length of roots compared to controls. biosciencejournals.com

The inhibition of plant callus growth, a key indicator of anticytokinin activity, has been observed with substituted pyrrolo[2,3-d]pyrimidines, which share a core nitrogenous heterocyclic structure. nih.gov This inhibition was found to be reversible with the application of a cytokinin, suggesting a competitive interaction at the cytokinin receptor site. nih.gov This indicates that compounds with a pyrimidine framework can act as either cytokinin agonists or antagonists, modulating plant growth and development. nih.gov

Receptor Binding Affinity Studies (In Vitro)

While direct in vitro receptor binding studies for this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been evaluated for binding affinity against various biological targets. These studies provide a basis for inferring the potential interaction profile of the compound.

For example, a series of 2-amino-N-pyrimidin-4-ylacetamides has been investigated as antagonists for the human A2A adenosine (B11128) receptor. nih.gov These studies are critical in drug discovery for optimizing potency and selectivity. The structure-activity relationships derived from such work indicate that modifications to the pyrimidine scaffold can significantly alter binding affinity and selectivity against related receptors like the A1 adenosine receptor. nih.gov

Similarly, other research has identified pyridine derivatives that exhibit high affinity for sigma receptors (σ1 and σ2), which are implicated in various neurological disorders. researchgate.net One study reported a pyridine derivative with a high affinity for the σ1 receptor, with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2 subtype. researchgate.net Given the structural similarities between pyridine and pyrimidine, these findings highlight the potential for nitrogen-containing heterocyclic compounds to engage with a range of receptor targets.

Structure-Activity Relationship (SAR) Derivations from Biological Data

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies, which correlate chemical structure with biological function, are essential for designing novel compounds with desired properties.

SAR analyses of various pyrimidine-containing molecules have yielded several key insights:

Antifungal Activity : In a series of sulfonylurea derivatives containing arylpyrimidine moieties, it was found that introducing a bulky group at the 5-position of the pyrimidine ring was favorable for fungicidal activity. researchgate.net

Anticancer Activity : For oxazolo[5,4-d]pyrimidines evaluated as anticancer agents, SAR analysis revealed that a phenyl ring at the C(2) position substituted with a 4-Cl atom or a methylpiperazine moiety is preferred for antiproliferative activity. mdpi.com Conversely, substitutions with bulky groups or halogen atoms on some pyridine derivatives have been shown to decrease antiproliferative effects. mdpi.com

Receptor Binding : In the development of A2A adenosine receptor antagonists, optimization of substituents on the pyrimidine core was crucial for improving potency and minimizing off-target activity, such as at the hERG channel. nih.gov

These examples demonstrate that the pyrrolidinyl and amino groups on this compound are critical determinants of its biological profile. Any modification to these groups or the pyrimidine ring itself would be expected to significantly alter its molecular interactions and subsequent biological effects. The combination of the pyrimidine, hydrazone, and alkylamine structures in some derivatives is thought to produce a synergistic effect on their biological activity. nih.gov

Biophysical Characterization of Molecular Interactions

Surface Plasmon Resonance (SPR) : SPR is a label-free optical biosensor technology used to measure real-time biomolecular interactions. nih.gov It is widely applied in drug discovery for screening, determining binding kinetics (association and dissociation rates, kon and koff), and measuring affinity (KD). mdpi.com In a typical experiment, a target protein is immobilized on a sensor chip, and the compound of interest flows over the surface. Binding is detected as a change in the refractive index at the sensor surface. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. harvard.edu It is considered the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka or KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). khanacademy.orgkhanacademy.org This information is crucial for understanding the driving forces behind the molecular interaction. khanacademy.org

MicroScale Thermophoresis (MST) : MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.gov This movement is sensitive to changes in the molecule's size, charge, and hydration shell. nih.gov By labeling one of the binding partners with a fluorophore, changes in its thermophoretic mobility upon binding to a ligand can be monitored to determine the binding affinity (KD). nih.gov MST is known for its low sample consumption and its applicability in various buffers and complex biological liquids. nih.gov

Potential Research Applications of 2 Pyrrolidin 2 Yl Pyrimidin 4 Ylamine As a Chemical Tool

Development as Probes for Biological Systems

There is no available scientific literature detailing the development or use of 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine as a chemical probe for biological systems. While the pyrrolidine (B122466) and pyrimidine (B1678525) moieties are individually present in many biologically active molecules and probes, research into the specific application of this compound for assays, imaging, or as a tool to study biological processes is not documented.

Application in Materials Science Research

Searches of materials science literature and databases show no records of this compound being investigated for applications in optoelectronics or as a component in polymers. The properties of this compound related to materials science, such as its electronic, optical, or polymerization characteristics, have not been reported.

Utilization as Ligands in Catalytic Systems

There is no evidence in the current scientific literature to suggest that this compound has been synthesized or evaluated for its potential as a ligand in catalytic systems. The coordination chemistry of this compound and its efficacy in promoting or directing chemical reactions remain unexplored.

Role as a Scaffold for Rational Design of Bioactive Molecules (Beyond direct therapeutic use)

While the pyrimidine-amine structure is a common scaffold in medicinal chemistry, there are no specific studies that utilize this compound as a foundational structure for the rational design of bioactive molecules for non-therapeutic chemical biology applications. Its use as a starting point for creating compound libraries for screening or for developing tool compounds to study protein function is not documented.

Due to the absence of research data, no data tables with detailed research findings can be provided.

Future Research Directions and Unexplored Avenues for 2 Pyrrolidin 2 Yl Pyrimidin 4 Ylamine

Expansion of Synthetic Methodologies towards Novel Analogs

The exploration of the chemical space around 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine is a critical first step in unlocking its full potential. Future research should focus on the development of diverse and efficient synthetic methodologies to generate a library of novel analogs. The pyrimidine (B1678525) moiety, a privileged structure in medicinal chemistry, and the pyrrolidine (B122466) ring, a common feature in many natural products and pharmaceuticals, offer numerous points for chemical modification. nih.govnih.gov

Key strategies for expanding synthetic methodologies could include:

Multicomponent Reactions: These reactions offer a streamlined approach to generating structural diversity by combining three or more reactants in a single step. tandfonline.com

Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of a synthesis would allow for the rapid creation of a wide range of derivatives from a common intermediate.

Stereoselective Synthesis: Given the chiral center at the 2-position of the pyrrolidine ring, the development of stereoselective synthetic routes is paramount to investigate the biological activities of individual enantiomers. mdpi.com

| Synthetic Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction times and improve yields. researchgate.net | Reduced reaction times, increased efficiency, and potential for solvent-free conditions. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Enhanced control over reaction parameters, improved safety, and scalability. |

| Catalytic C-H Activation | Direct functionalization of carbon-hydrogen bonds on the pyrimidine or pyrrolidine rings. | Atom economy, reduced synthetic steps, and access to novel chemical space. |

The synthesis of novel analogs will be instrumental in establishing structure-activity relationships (SAR) and optimizing the properties of this chemical scaffold for various applications. nih.gov

Deeper Mechanistic Understanding of Molecular and Biological Interactions

A fundamental understanding of how this compound and its analogs interact with biological systems at a molecular level is crucial for their rational design and application. Future research should aim to elucidate the specific molecular targets and pathways modulated by these compounds. The pyrimidine core is known to interact with a wide range of biological targets, including kinases and other enzymes. nih.govnih.gov

Key areas for mechanistic investigation include:

Target Identification and Validation: Employing techniques such as chemical proteomics and affinity chromatography to identify the protein targets of this compound.

Enzyme Inhibition Assays: Screening the compound and its analogs against panels of relevant enzymes, such as kinases, to determine their inhibitory profiles.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target, providing insights into the binding mode.

A thorough understanding of the mechanism of action will guide the development of more potent and selective compounds.

Exploration of New Application Domains (e.g., Analytical Reagents, Agrochemicals)

Beyond the traditional focus on medicinal chemistry, the unique structural features of this compound suggest its potential utility in other scientific and industrial domains. The nitrogen-rich heterocyclic core could lend itself to applications as analytical reagents or in the development of novel agrochemicals. Pyrimidine derivatives have been investigated for their use as herbicides and insecticides. nih.govnih.govepa.gov

Potential new application domains to explore include:

Analytical Chemistry: Investigating the potential of the compound and its derivatives as fluorescent probes or chelating agents for metal ion detection.

Agrochemicals: Screening for herbicidal, fungicidal, or insecticidal activity. google.com The diverse biological activities of pyrimidine derivatives suggest this could be a fruitful area of research. researchgate.net

Materials Science: Exploring the incorporation of this scaffold into polymers or other materials to impart specific properties.

Expanding the application scope of this compound beyond pharmaceuticals could lead to the discovery of valuable new technologies.

Development of Advanced Computational Models

In silico methods are indispensable tools in modern chemical research, enabling the prediction of properties and the rational design of new molecules. The development of advanced computational models for this compound and its analogs can significantly accelerate the research and development process.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of the analogs with their biological activity. researchgate.netnih.govresearchgate.nettandfonline.com This can help in predicting the activity of newly designed compounds.

Molecular Docking and Dynamics Simulations: Using computer simulations to predict how the compounds bind to their biological targets and to study the dynamics of these interactions. google.comnih.govnih.gov This can provide insights into the key interactions that govern binding affinity and selectivity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new hit compounds. researchgate.net

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculating the electronic structure and properties of the molecule. nih.gov | Prediction of reactivity, spectroscopic properties, and molecular orbitals. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of analogs. tandfonline.com | Early identification of compounds with poor pharmacokinetic profiles. |

| Virtual Screening | Screening large databases of virtual compounds against a biological target. mdpi.com | Identification of potential new lead compounds for further investigation. |

These computational approaches will be invaluable in guiding synthetic efforts and prioritizing compounds for experimental testing.

Integration with High-Throughput Screening for New Research Leads

High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds for a specific biological activity. ufl.edu Integrating the library of this compound analogs with HTS campaigns can accelerate the discovery of new research leads.

Future directions in this area include:

Development of HTS-Compatible Assays: Designing and optimizing robust and reliable assays for the biological targets of interest that are amenable to automated screening in 384- or 1536-well plate formats. ufl.eduacs.org

Phenotypic Screening: Utilizing cell-based assays that measure a specific cellular phenotype to identify compounds with desired biological effects, without prior knowledge of the molecular target. researchgate.net

Fragment-Based Screening: Screening smaller, less complex fragments of the this compound scaffold to identify initial binding interactions that can be elaborated into more potent leads.

The integration of a diverse chemical library with robust HTS platforms will be a key driver for the discovery of novel and valuable applications for the this compound scaffold. nih.govresearchgate.net

Q & A

Basic: What synthetic routes are recommended for 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, pyrimidinylamine analogs can be synthesized via coupling reactions between substituted pyrimidine precursors and pyrrolidine derivatives. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical.

- Experimental Design : Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions. Statistical methods like response surface methodology reduce the number of trials while capturing interactions between variables .

- Purification : Post-synthesis, column chromatography or recrystallization (using solvents like ethanol/water mixtures) is recommended. Melting point analysis (e.g., mp ~150°C for similar compounds ) aids in purity assessment.

Basic: How do the melting point and solubility profile influence purification strategies for this compound?

Methodological Answer:

- Melting Point : Reported analogs (e.g., 4-Pyrimidin-2-ylaniline, mp 149–152.5°C ) suggest that sharp melting ranges indicate high purity. Deviations may signal impurities, necessitating re-crystallization.

- Solubility : Pyrimidine derivatives often exhibit moderate polarity. Test solubility in DMSO (for biological assays) or ethanol/water mixtures (for crystallization). Adjust solvent polarity during recrystallization to maximize yield.

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA calculates activation energies and identifies favorable sites for substitution (e.g., pyrimidine C4 vs. C2 positions).

- Reaction Path Search : Combine computational results with experimental validation. For example, ICReDD’s approach integrates quantum calculations and information science to narrow optimal reaction conditions .

Advanced: How can NMR spectroscopy resolve contradictions in reported tautomeric forms of this compound?

Methodological Answer:

- 1H/13C NMR : Compare chemical shifts of NH and CH groups in DMSO-d6 and CDCl3. Tautomeric equilibria (e.g., amine vs. imine forms) cause peak splitting or shifting.

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, crystallographic data for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine confirms the dominant tautomer .

- Dynamic NMR : Variable-temperature studies detect slow-exchange tautomers through coalescence phenomena.

Advanced: How to design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., pyrrolidine ring, pyrimidine substituents) and assess biological activity. For example, replacing pyrrolidine with piperidine alters steric and electronic properties .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays. Compare IC50 values to quantify potency differences.

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity.

Advanced: How does this compound compare structurally and functionally to pyrimidine derivatives with sulfonyl or fluorinated groups?

Methodological Answer:

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the pyrimidine and pyrrolidine regions.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₃N₅ for related compounds ).

- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹).

Advanced: What strategies mitigate contradictions in biological activity data across different studies?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., consistent cell lines, incubation times) to minimize variability.

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., funnel plots) to detect bias or outliers.

- Mechanistic Studies : Perform binding assays (e.g., SPR, ITC) to directly measure interactions with targets, resolving discrepancies from indirect assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.